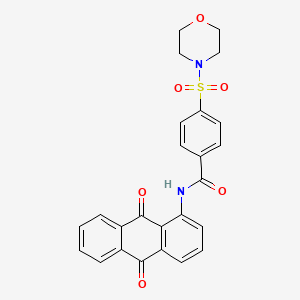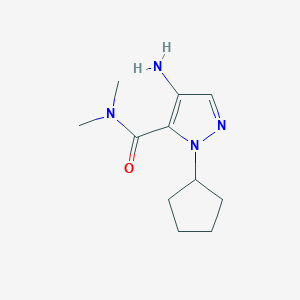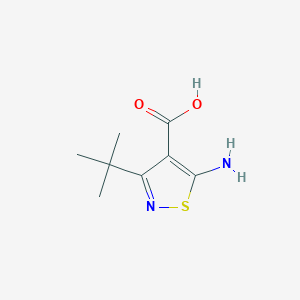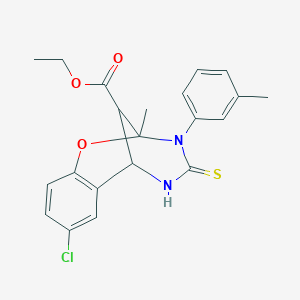
5-fluoro-N-(4-methoxybenzyl)thiazol-2-amine
Vue d'ensemble
Description
5-fluoro-N-(4-methoxybenzyl)thiazol-2-amine is a chemical compound with the molecular formula C11H11FN2OS . It has a molecular weight of 238.29 .
Molecular Structure Analysis
The molecular structure of 5-fluoro-N-(4-methoxybenzyl)thiazol-2-amine consists of a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Applications De Recherche Scientifique
Medicinal Chemistry and Drug Design
5-fluoro-N-(4-methoxybenzyl)thiazol-2-amine: is a compound that has been explored for its potential in medicinal chemistry. Thiazole derivatives are known for their diverse biological activities, which include antimicrobial, antifungal, antiviral, and antitumor properties . This particular compound could be used as a building block in the synthesis of molecules with potential pharmacological activities. Its structure allows for modifications that could lead to the discovery of new therapeutic agents.
Agriculture
In agriculture, compounds like 5-fluoro-N-(4-methoxybenzyl)thiazol-2-amine may be used in the development of new pesticides or fungicides. The thiazole moiety is a common feature in many agricultural chemicals, and its derivatives can be designed to target specific pests or diseases affecting crops .
Material Science
The application of 5-fluoro-N-(4-methoxybenzyl)thiazol-2-amine in material science could involve the development of novel materials with unique properties. Thiazoles have been used in the creation of organic semiconductors and other electronic materials due to their stability and conductive properties .
Industrial Applications
Industrial applications of 5-fluoro-N-(4-methoxybenzyl)thiazol-2-amine might include its use as a chemical intermediate in the synthesis of dyes, resins, or other industrial chemicals. Its reactivity with various agents can be harnessed to produce a wide range of products .
Environmental Science
In environmental science, 5-fluoro-N-(4-methoxybenzyl)thiazol-2-amine could be studied for its effects on environmental systems or its potential use in environmental remediation processes. Understanding its degradation pathways and interactions with other environmental chemicals is crucial for assessing its impact .
Biochemistry and Pharmacology
Biochemically, 5-fluoro-N-(4-methoxybenzyl)thiazol-2-amine could be used to study enzyme interactions, receptor binding, or as a molecular probe to understand biological pathways. In pharmacology, it may serve as a lead compound for drug development, particularly in the areas of neurology and oncology, where thiazole derivatives have shown promise .
Orientations Futures
Thiazole derivatives, including 5-fluoro-N-(4-methoxybenzyl)thiazol-2-amine, have shown promise in various areas of medicinal chemistry and drug discovery research . Future research may focus on the design and development of different thiazole derivatives to decrease drug resistance and reduce unpleasant side effects .
Mécanisme D'action
Target of Action
Thiazole derivatives have been known to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Mode of Action
Some thiazole derivatives have been reported to exert their activity by blocking the calcium channels that inhibit the ndh-2 enzyme, causing dissipation of the membrane potential .
Biochemical Pathways
Given the broad range of biological activities associated with thiazole derivatives, it can be inferred that multiple biochemical pathways could potentially be affected .
Result of Action
The diverse biological activities associated with thiazole derivatives suggest that the compound could potentially have a wide range of effects at the molecular and cellular levels .
Propriétés
IUPAC Name |
5-fluoro-N-[(4-methoxyphenyl)methyl]-1,3-thiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN2OS/c1-15-9-4-2-8(3-5-9)6-13-11-14-7-10(12)16-11/h2-5,7H,6H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCKPUECVVJKHGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC2=NC=C(S2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-fluoro-N-(4-methoxybenzyl)thiazol-2-amine | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(3,4-dimethoxyphenyl)-5-(4-methoxybenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B3016561.png)



![1-(4-bromophenyl)-N-(2-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B3016566.png)
![1-(2-(4-ethylphenyl)-2-oxoethyl)-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3016568.png)
![N-(2,3-dimethylphenyl)-2-((4-oxo-6-phenethyl-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B3016569.png)
![N-(2-(2-methyl-1H-indol-1-yl)ethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B3016570.png)




